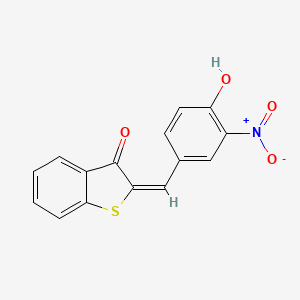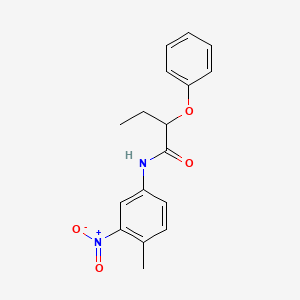![molecular formula C18H27N3O3S B5184401 N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5184401.png)
N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide, also known as CSPB, is a chemical compound that has been widely studied for its potential applications in scientific research. CSPB is a potent inhibitor of the protein kinase CK2, which plays a critical role in many cellular processes, including cell growth, proliferation, and differentiation.
作用機序
N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide acts as a competitive inhibitor of CK2, binding to the ATP-binding site of the enzyme and preventing its phosphorylation activity. This inhibition leads to the dephosphorylation of CK2 substrates, which can result in the induction of apoptosis and the inhibition of cell proliferation and migration.
Biochemical and Physiological Effects:
N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of CK2 activity, the induction of apoptosis in cancer cells, and the inhibition of cell proliferation and migration. Additionally, N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide is its potent inhibition of CK2, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. Additionally, N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has been shown to have low toxicity in vitro and in vivo, making it a relatively safe compound to work with. However, one limitation of N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide is its low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are many potential future directions for research on N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the exploration of its potential therapeutic applications in various diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide and its effects on various cellular processes.
合成法
The synthesis of N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide involves several steps, starting with the reaction of 4-methyl-1-piperazine with 4-chlorobenzoyl chloride to form 4-methyl-1-piperazinyl-4'-chlorobenzophenone. This intermediate is then reacted with cyclohexylamine to form N-cyclohexyl-4-methyl-1-piperazinyl-4'-chlorobenzophenone, which is further reacted with sodium sulfonate to form N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide. The overall yield of this synthesis method is approximately 20%, and the purity of the final product is greater than 98%.
科学的研究の応用
N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. CK2 is overexpressed in many types of cancer, and its inhibition by N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has been shown to induce apoptosis and inhibit tumor growth in vitro and in vivo. Additionally, N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
特性
IUPAC Name |
N-cyclohexyl-3-(4-methylpiperazin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-20-10-12-21(13-11-20)25(23,24)17-9-5-6-15(14-17)18(22)19-16-7-3-2-4-8-16/h5-6,9,14,16H,2-4,7-8,10-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPYQEZDZSTKJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-benzyl-1-piperazinyl)carbonyl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5184320.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5184325.png)
![3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5184333.png)

![2-(2-isopropyl-5-methylphenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5184341.png)

![5-[5-(isopropoxymethyl)-1,2,4-oxadiazol-3-yl]-6-methyl-N-propyl-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5184357.png)

![7-{(3-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B5184379.png)
![2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide](/img/structure/B5184386.png)
![N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide](/img/structure/B5184402.png)
![1-(2-fluorobenzyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5184405.png)

![butyl 4-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5184434.png)